(E)-3-(4-chlorophenyl)-2-(4-(2-hydroxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(4-chlorophenyl)-2-(4-(2-hydroxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11ClN2OS and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications
Anticancer Drug Development
A significant application of (E)-3-(4-chlorophenyl)-2-(4-(2-hydroxyphenyl)thiazol-2-yl)acrylonitrile is in the development of anticancer drugs. Research focusing on tumor specificity and keratinocyte toxicity of various compounds identified that derivatives, including (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one and (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran, demonstrated high tumor specificity with minimal keratinocyte toxicity. These findings suggest the potential for creating new anticancer drugs with reduced side effects by chemically modifying these compounds (Sugita et al., 2017).
Synthesis of Fused Heterocycles
Another research avenue explores the use of related compounds in synthesizing various heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. The synthetic potential of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles underscores their utility in creating complex derivatives, highlighting the versatility of this compound and related structures in organic synthesis (Petrov & Androsov, 2013).
Environmental Impact Assessment
Research on chlorophenols, which share a structural motif with this compound, assesses their environmental impact. Chlorophenols are known for their moderate toxicity to aquatic and mammalian life, with significant persistence in certain conditions. Understanding the behavior of these compounds in aquatic environments is crucial for developing strategies to mitigate their effects and provides insight into managing compounds with similar structures (Krijgsheld & Gen, 1986).
Optoelectronic Materials Development
Furthermore, studies on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, which include thiazoles as a key component, demonstrate their application in creating optoelectronic materials. These derivatives exhibit various biological and chemical properties, underscoring the relevance of this compound in the development of materials for electronic and photovoltaic applications (Abdurakhmanova et al., 2018).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-7-5-12(6-8-14)9-13(10-20)18-21-16(11-23-18)15-3-1-2-4-17(15)22/h1-9,11,22H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBKEOZILGGMLY-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.